molecular formula C10H9FO2 B12532084 2-Ethynyl-4-fluoro-1-(methoxymethoxy)benzene CAS No. 694490-79-4

2-Ethynyl-4-fluoro-1-(methoxymethoxy)benzene

Cat. No.: B12532084
CAS No.: 694490-79-4
M. Wt: 180.17 g/mol
InChI Key: MPXOXJRTASNEOF-UHFFFAOYSA-N
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Description

2-Ethynyl-4-fluoro-1-(methoxymethoxy)benzene is an organic compound with a unique structure that includes an ethynyl group, a fluoro substituent, and a methoxymethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-4-fluoro-1-(methoxymethoxy)benzene typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where a fluoro group is introduced to the benzene ring. This is followed by the addition of an ethynyl group through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-4-fluoro-1-(methoxymethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethynyl-4-fluoro-1-(methoxymethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-4-fluoro-1-(methoxymethoxy)benzene involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluoro substituent can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynyl-4-fluoro-1-(methoxymethoxy)benzene is unique due to the presence of the methoxymethoxy group, which can enhance its solubility and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

CAS No.

694490-79-4

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

2-ethynyl-4-fluoro-1-(methoxymethoxy)benzene

InChI

InChI=1S/C10H9FO2/c1-3-8-6-9(11)4-5-10(8)13-7-12-2/h1,4-6H,7H2,2H3

InChI Key

MPXOXJRTASNEOF-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1)F)C#C

Origin of Product

United States

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